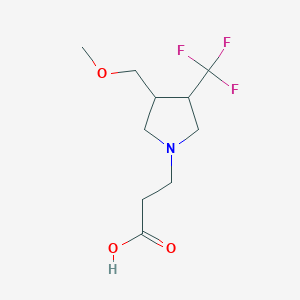
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative is reacted with methoxymethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)pyrrolidine-1-carboxylic acid
- 4-(Trifluoromethyl)pyrrolidine-1-carboxylic acid
- 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine
Uniqueness
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is unique due to the simultaneous presence of both methoxymethyl and trifluoromethyl groups on the pyrrolidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS: 2097999-82-9) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H16F3N1O2 |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 2097999-82-9 |
| Purity | Not specified |
The trifluoromethyl group in the compound is known to enhance biological activity by increasing lipophilicity and modifying receptor interactions. The pyrrolidine ring structure contributes to its ability to act on various biological pathways, particularly those involved in neurotransmission and inflammation.
1. Neuropharmacological Effects
Research indicates that compounds containing pyrrolidine structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The trifluoromethyl group has been shown to enhance the potency of similar compounds in inhibiting serotonin uptake, which could suggest potential applications in treating mood disorders .
2. Anti-inflammatory Properties
Studies have demonstrated that related compounds exhibit significant anti-inflammatory effects. For instance, the incorporation of trifluoromethyl groups has been linked to improved efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
3. Antimicrobial Activity
There is emerging evidence that pyrrolidine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens by disrupting their cellular functions .
Case Study 1: Neurotransmitter Modulation
A study focusing on a series of pyrrolidine derivatives, including those with trifluoromethyl substitutions, found that these compounds significantly modulated serotonin levels in rodent models. The results indicated a dose-dependent increase in serotonin uptake inhibition, suggesting potential antidepressant effects .
Case Study 2: Anti-inflammatory Screening
In a screening assay for anti-inflammatory agents, this compound was evaluated alongside known COX inhibitors. The compound showed comparable activity to established anti-inflammatory drugs at similar concentrations, indicating its potential as a therapeutic agent .
Table 1: Comparative Biological Activity of Pyrrolidine Derivatives
Properties
Molecular Formula |
C10H16F3NO3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H16F3NO3/c1-17-6-7-4-14(3-2-9(15)16)5-8(7)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
OBSFSWARWUESMF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















